Cas no 1261963-60-3 (2-chloro-4-(4-fluoro-3-methoxycarbonylphenyl)benzoic Acid)

2-Chloro-4-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid is a specialized aromatic carboxylic acid derivative featuring both chloro and fluoro substituents, along with a methoxycarbonyl functional group. Its unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of electron-withdrawing groups enhances its reactivity in cross-coupling reactions and other transformations. This compound exhibits high purity and stability under standard conditions, ensuring consistent performance in synthetic applications. Its versatility as a building block allows for further functionalization, making it useful in the design of bioactive molecules. Proper handling and storage are recommended to maintain its integrity.
2-chloro-4-(4-fluoro-3-methoxycarbonylphenyl)benzoic Acid structure
1261963-60-3 structure
Product Name:2-chloro-4-(4-fluoro-3-methoxycarbonylphenyl)benzoic Acid
CAS No:1261963-60-3
MF:C15H10ClFO4
MW:308.688907146454
MDL:MFCD18322205
CID:1219304
PubChem ID:53228035
Update Time:2025-05-22

2-chloro-4-(4-fluoro-3-methoxycarbonylphenyl)benzoic Acid Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-4-(4-fluoro-3-methoxycarbonylphenyl)benzoic Acid
    • DTXSID50691568
    • 1261963-60-3
    • 2-Chloro-4-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid, 95%
    • 3-Chloro-4'-fluoro-3'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
    • MFCD18322205
    • MDL: MFCD18322205
    • Inchi: 1S/C15H10ClFO4/c1-21-15(20)11-6-8(3-5-13(11)17)9-2-4-10(14(18)19)12(16)7-9/h2-7H,1H3,(H,18,19)
    • InChI Key: MNOZQJXRKBKHOT-UHFFFAOYSA-N
    • SMILES: ClC1=C(C(=O)O)C=CC(=C1)C1C=CC(=C(C(=O)OC)C=1)F

Computed Properties

  • Exact Mass: 308.0251647g/mol
  • Monoisotopic Mass: 308.0251647g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 403
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 63.6Ų

2-chloro-4-(4-fluoro-3-methoxycarbonylphenyl)benzoic Acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB329480-5g
2-Chloro-4-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid, 95%; .
1261963-60-3 95%
5g
€1159.00 2024-06-08
abcr
AB329480-5 g
2-Chloro-4-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid, 95%; .
1261963-60-3 95%
5g
€1159.00 2023-04-26

2-chloro-4-(4-fluoro-3-methoxycarbonylphenyl)benzoic Acid Suppliers

Amadis Chemical Company Limited
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(CAS:1261963-60-3)2-chloro-4-(4-fluoro-3-methoxycarbonylphenyl)benzoic Acid
Order Number:A1121995
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 21:29
Price ($):687.0
Email:sales@amadischem.com

Additional information on 2-chloro-4-(4-fluoro-3-methoxycarbonylphenyl)benzoic Acid

2-Chloro-4-(4-Fluoro-3-Methoxycarbonylphenyl)Benzoic Acid: A Comprehensive Overview

The compound with CAS No. 1261963-60-3, known as 2-chloro-4-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid, is a highly specialized organic compound with significant applications in the fields of pharmaceuticals, agrochemicals, and advanced materials. This compound has garnered attention due to its unique structural features and promising biological activities. Recent studies have highlighted its potential as a lead molecule in drug discovery, particularly in the development of novel therapeutic agents targeting various diseases.

The chemical structure of 2-chloro-4-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid consists of a benzoic acid moiety substituted at the 2-position with a chlorine atom and at the 4-position with a fluorinated aromatic ring. The presence of the methoxycarbonyl group (COOCH₃) at the 3-position of the fluorophenyl ring introduces additional electronic and steric effects, which are critical for its biological activity. This structure allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry.

Recent research has focused on optimizing the synthesis of 2-chloro-4-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid to enhance its purity and yield. Advanced synthetic methodologies, including Suzuki coupling reactions and microwave-assisted synthesis, have been employed to streamline the production process. These techniques not only improve efficiency but also reduce environmental impact, aligning with current green chemistry principles.

The biological activity of this compound has been extensively studied. In vitro assays have demonstrated its potential as an inhibitor of key enzymes involved in metabolic disorders, such as diabetes and obesity. Additionally, it has shown promising anti-inflammatory properties, making it a candidate for treating chronic inflammatory diseases. The incorporation of fluorine atoms in its structure enhances its lipophilicity and bioavailability, which are critical factors for drug efficacy.

From an environmental perspective, the degradation pathways of 2-chloro-4-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid have been investigated to assess its environmental fate. Studies indicate that it undergoes rapid hydrolysis under alkaline conditions, reducing its persistence in aquatic environments. This information is crucial for ensuring sustainable use and minimizing ecological risks associated with its production and application.

In terms of applications, this compound serves as an intermediate in the synthesis of more complex molecules with enhanced pharmacological properties. Its use in combinatorial chemistry has facilitated the discovery of novel drug candidates with improved selectivity and potency. Furthermore, it has potential applications in agrochemicals as a precursor for herbicides or fungicides, contributing to sustainable agricultural practices.

Recent advancements in computational chemistry have enabled detailed molecular modeling studies of 2-chloro-4-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid. These studies provide insights into its binding modes with target proteins, guiding further optimization efforts. Machine learning algorithms are also being utilized to predict its ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties, accelerating its progression through preclinical stages.

In conclusion, 2-chloro-4-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid (CAS No. 1261963-60-3) is a versatile compound with significant potential across multiple industries. Its unique structure, combined with cutting-edge research advancements, positions it as a valuable asset in modern chemical innovation. Continued exploration into its properties and applications will undoubtedly unlock new opportunities for scientific and technological progress.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1261963-60-3)2-chloro-4-(4-fluoro-3-methoxycarbonylphenyl)benzoic Acid
A1121995
Purity:99%
Quantity:5g
Price ($):687.0
Email